molecular formula C21H12FeN3O4 B8082328 Deferasirox (Fe3+ chelate)

Deferasirox (Fe3+ chelate)

Cat. No.: B8082328
M. Wt: 426.2 g/mol
InChI Key: ABQALTGEPFNCIY-UHFFFAOYSA-K
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Scientific Research Applications

Treatment of Chronic Iron Overload

Deferasirox is primarily indicated for patients with chronic iron overload due to frequent blood transfusions. It provides an effective alternative to deferoxamine, which requires parenteral administration. Clinical trials have demonstrated that deferasirox significantly reduces liver iron concentration (LIC) and serum ferritin levels in patients with beta-thalassemia major and other chronic anemias.

Study Population Findings
Phase 3 study Beta-thalassemia patients (n=586)Significant reduction in LIC and serum ferritin levels compared to deferoxamine.
Long-term safety study Patients with transfusion-dependent anemiaDeferasirox was well-tolerated with manageable side effects.

Efficacy in Pediatric Patients

Deferasirox has been shown to be effective in pediatric populations, including children as young as two years old. A study highlighted its safety and efficacy in managing iron overload in young patients, demonstrating that it can be administered safely without significant adverse effects.

Study Population Findings
Clinical evaluation Pediatric patients (≥2 years)Effective in managing iron overload with a favorable safety profile.

Renal Implications

Recent studies have raised concerns about renal safety during deferasirox treatment. A case-control study indicated that patients receiving deferasirox showed increased levels of inflammatory markers associated with kidney damage, although most adverse effects were mild and manageable.

Study Population Findings
Early kidney damage markers study β-thalassemia major patients (n=60)Increased serum creatinine and inflammatory markers observed post-treatment.

Combination Therapy for Mucormycosis

Deferasirox has been explored as part of combination therapy for mucormycosis, a serious fungal infection. A study indicated that combining deferasirox with liposomal amphotericin B improved survival rates in diabetic mice models.

Study Population Findings
DEFEAT Mucor trial Diabetic mice model (n=20)Enhanced survival rates when combined with antifungal therapy compared to placebo.

Impact on Telomere Length and Oxidative Stress

Research has suggested that deferasirox may have beneficial effects on oxidative stress markers and telomere length in patients undergoing hemodialysis. A study found significant reductions in serum ferritin levels and an increase in telomere length post-treatment.

Study Population Findings
Telomere length impact study Hemodialysis patients (n=104)Reduction in oxidative stress markers; significant increase in telomere length after chelation therapy.

Visual and Auditory Complications

While generally safe, deferasirox has been associated with visual complications such as retinopathy and color vision changes in some patients. Monitoring for these effects is crucial during treatment.

Study Population Findings
Visual complications study Patients on deferasirox therapy (n=30)Reported cases of retinopathy; symptoms improved upon dose adjustment or discontinuation.

Biological Activity

Deferasirox is a tridentate oral iron chelator primarily used to manage chronic iron overload, particularly in patients receiving frequent blood transfusions. Its biological activity is significant in reducing iron levels and mitigating oxidative stress caused by excess iron in the body. This article will explore the biological activity of deferasirox, including its mechanisms of action, clinical efficacy, and safety profile.

Deferasirox acts by selectively binding to ferric iron (Fe3+) to form stable complexes, which are then excreted from the body. This chelation process reduces free iron levels, which can catalyze the formation of reactive oxygen species (ROS) through Fenton reactions, leading to oxidative damage in tissues.

  • Chelation Properties : Deferasirox has a higher affinity for Fe3+ compared to other metals like copper and zinc. Under physiological conditions, it forms a complex with Fe3+ that is more stable than those formed with Fe2+ or other transition metals .
  • Antioxidant Activity : Deferasirox exhibits antioxidant properties by reducing oxidative stress. It has been shown to decrease lipid peroxidation and protect cellular components from oxidative damage . In various model systems, deferasirox significantly reduced the rate of oxidation of ascorbic acid and linoleic acid micelles, demonstrating its role in mitigating oxidative damage .

Case Studies and Clinical Trials

  • Long-term Efficacy in β-Thalassemia Patients :
    • A study involving pediatric and adult patients with β-thalassemia showed that deferasirox effectively reduced liver iron concentration (LIC) over a treatment period of up to five years. The mean reduction in LIC was significant, indicating its effectiveness in managing iron overload .
    • In a cohort of 555 patients treated with deferasirox, serum ferritin levels decreased significantly after four years of treatment, demonstrating long-term efficacy in iron mobilization and excretion .
  • Comparative Studies :
    • In comparative studies with other chelators like deferoxamine (DFO) and deferiprone, deferasirox was found to be similarly effective at lower doses for mobilizing hepatic iron stores. For instance, patients receiving deferasirox showed comparable reductions in liver iron content compared to those treated with higher doses of DFO .

Table 1: Summary of Clinical Findings on Deferasirox

Study TypePatient PopulationDurationKey Findings
Long-term Efficacy StudyPediatric & Adult β-ThalassemiaUp to 5 yearsSignificant reduction in LIC and serum ferritin levels
Comparative Efficacy StudyPatients with Iron Overload1 yearComparable efficacy to DFO at lower doses
Safety Profile AssessmentVarious Hematological Conditions4 yearsGenerally well tolerated; mild to moderate adverse effects

Safety Profile

The safety profile of deferasirox has been evaluated extensively. Adverse effects are generally mild to moderate and include:

  • Renal Effects : Increased blood creatinine levels were observed in about 11.2% of patients but were typically transient .
  • Gastrointestinal Symptoms : Abdominal pain (9%) and nausea (7.4%) were reported but tended to decrease over time as patients continued treatment .
  • Growth and Development : No adverse effects on growth or sexual development were noted in pediatric patients during long-term treatment .

Properties

IUPAC Name

4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQALTGEPFNCIY-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FeN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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